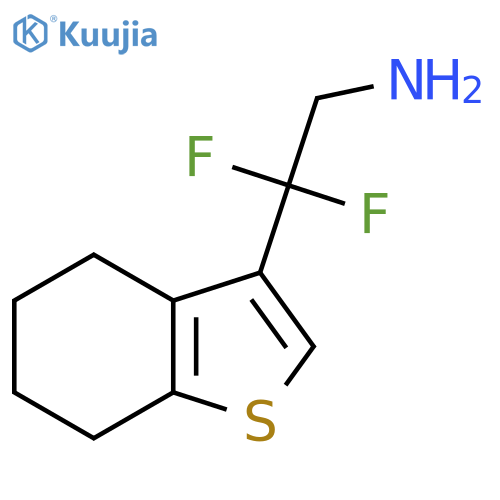

Cas no 2228687-30-5 (2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)

2228687-30-5 structure

商品名:2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine

- EN300-1971754

- 2228687-30-5

-

- インチ: 1S/C10H13F2NS/c11-10(12,6-13)8-5-14-9-4-2-1-3-7(8)9/h5H,1-4,6,13H2

- InChIKey: KZSNJHFXYAHFHG-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(CN)(F)F)C2=C1CCCC2

計算された属性

- せいみつぶんしりょう: 217.07367692g/mol

- どういたいしつりょう: 217.07367692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 54.3Ų

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971754-1g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 1g |

$1557.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-5g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 5g |

$4517.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-0.25g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 0.25g |

$1432.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-2.5g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 2.5g |

$3051.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-10.0g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1971754-10g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 10g |

$6697.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-1.0g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1971754-0.1g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 0.1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-0.5g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 0.5g |

$1495.0 | 2023-09-16 | ||

| Enamine | EN300-1971754-5.0g |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine |

2228687-30-5 | 5g |

$4517.0 | 2023-06-02 |

2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2228687-30-5 (2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量